
Ikarugamycin
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Overview
Description
Ikarugamycin is a polycyclic tetramate macrolactam, a type of secondary metabolite produced by certain strains of actinobacteria, particularly Streptomyces xiamenensis . It was first isolated for its antibiotic properties and has since been studied for its diverse biological activities, including antiproliferative, antifungal, and antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ikarugamycin is typically isolated from the fermentation broth of Streptomyces xiamenensis . The process involves cultivating the bacterium under specific conditions that promote the production of this compound. The compound is then extracted using organic solvents and purified through chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces xiamenensis. The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize yield. After fermentation, this compound is extracted and purified using similar methods as in laboratory-scale production .
Chemical Reactions Analysis
Oxidative Degradation for Structural Elucidation
The structure of ikarugamycin (1e ) was resolved through oxidative degradation studies. Key findings include:
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Ozonolysis of the Δ⁸ double bond yielded fragments confirming the macrolactam ring and tetramic acid moiety .
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Controlled oxidation with KMnO₄ revealed the presence of conjugated double bonds and the as-hydrindacene backbone .
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NMR analysis (¹H and ¹³C) of degradation products confirmed the positions of methyl groups (C-29, C-31) and the lactam nitrogen (N-28) .
Isomerization of Double Bonds
This compound undergoes double-bond isomerization under mild acidic conditions:
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Isomerization from Δ⁸ to Δ⁹ produces isothis compound (1 ), distinguished by:
Property | This compound (4 ) | Isothis compound (1 ) |
---|---|---|
Double bond position | Δ⁸ | Δ⁹ |
C-9/C-10 J (Hz) | 10.0 | 14.8 |
δ H-9 (ppm) | 5.34 | 5.52 |
N-Methylation at Lactam Nitrogen
Derivatization via N-methylation generates 28-N-methylthis compound (2 ):
Biogenetic Intramolecular Diels-Alder Reaction
The as-hydrindacene core is biosynthesized via an intramolecular Diels-Alder (IMDA) reaction:
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Evidence : Isolation of isothis compound supports the intermediacy of enol transient species in IMDA .
Enzymatic Modifications
The cytochrome P450 monooxygenase IkaD catalyzes post-synthetic modifications:
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Epoxidation : Converts Δ¹³ double bond in this compound to capsimycin B (3 ) via epoxide formation .
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Hydroxylation : Further oxidation at C-30 yields 30-hydroxyl-capsimycin B (3′ ) .
Antifungal and Antibacterial SAR
Structural modifications impact bioactivity:
Compound | MIC (μg/mL) MRSA | MIC (μg/mL) C. albicans |
---|---|---|
This compound (4 ) | 2–4 | 4 |
28-N-Methylthis compound | 1–2 | 4 |
Isothis compound (1 ) | 2–4 | 2–4 |
N-Methylation enhances anti-MRSA activity, while Δ⁹ isomerization retains antifungal potency .
Scientific Research Applications
Anticancer Applications
Ikarugamycin has garnered attention for its role in enhancing anticancer immune responses. Recent studies have demonstrated its effectiveness in combination with chemotherapeutic agents, particularly oxaliplatin.
- Mechanism of Action : this compound enhances dendritic cell function by inhibiting hexokinase 2, which is crucial for glucose metabolism in cancer cells. This inhibition leads to increased antigen presentation and T cell activation, thereby improving the immune response against tumors .
- Case Study : In a study involving immunocompetent mice with established fibrosarcomas, ikarugamycin was shown to improve the efficacy of oxaliplatin treatment by enhancing the frequency of mature dendritic cells in the tumor microenvironment. The combination treatment resulted in reduced tumor growth and increased survival rates .
Antimicrobial Applications
This compound exhibits significant antimicrobial properties, particularly against intracellular pathogens. Its potential as a novel antibiotic is being explored due to its effectiveness against resistant strains of bacteria.
- Intracellular Activity : A study focused on Staphylococcus aureus mastitis revealed that this compound effectively penetrates host cells and exhibits bactericidal activity against intracellular bacteria. This characteristic makes it a promising candidate for treating persistent infections where conventional antibiotics fail .
- Broad Spectrum Activity : New derivatives of ikarugamycin have shown antifungal activity against pathogens such as Aspergillus fumigatus and *
Mechanism of Action
Ikarugamycin exerts its effects through multiple mechanisms:
Inhibition of Clathrin-Mediated Endocytosis: It inhibits the uptake of oxidized low-density lipoproteins in macrophages and other cell types by blocking clathrin-mediated endocytosis.
Inhibition of Glycolysis: this compound targets hexokinase 2, a key enzyme in the glycolysis pathway, thereby reducing glucose consumption and lactate production in cancer cells
Comparison with Similar Compounds
Ikarugamycin is part of a family of compounds known as polycyclic tetramate macrolactams. Similar compounds include:
Capsimycin: Another polycyclic tetramate macrolactam with similar antibacterial properties.
Hydroxycapsimycin: A derivative of capsimycin with enhanced antifungal activity.
Brokamycin: A newly discovered compound with antimycobacterial activity.
This compound stands out due to its unique combination of antibacterial, antifungal, and anticancer properties, making it a versatile compound for various scientific and medical applications .
Q & A
Basic Research Questions
Q. What are the key enzymatic steps in Ikarugamycin biosynthesis, and how do they compare to traditional chemical synthesis methods?
this compound biosynthesis involves three enzymes: IkaA, IkaB, and IkaC. IkaA catalyzes tetramic acid formation via an iterative PKS/NRPS mechanism using acetyl-CoA, malonyl-CoA, and L-ornithine. IkaB and IkaC sequentially cyclize tetramic acid to form the carbocyclic structure . In contrast, chemical synthesis requires ~30 steps with low yields due to structural complexity. Researchers should prioritize heterologous expression of these enzymes in vitro for efficient production, as demonstrated by Gulder et al., who achieved synthesis using a three-enzyme cascade .
Q. What in vitro models are commonly used to study this compound's anti-inflammatory effects, and what methodological considerations are critical for reproducibility?
Studies often use keratinocyte models, such as G12R-Cx26 mutant cells, to assess this compound's modulation of TLR2 and downstream cytokines (e.g., TNF-α, IL-6, LL-37). Key steps include:
- Validating cell-line specificity (e.g., primary vs. immortalized keratinocytes).
- Standardizing co-culture conditions (e.g., this compound concentration, exposure time).
- Employing fluorescence microscopy to quantify Cx26-TLR2 co-localization on membranes . Ensure replicates (n ≥ 3) and include controls for TLR2 inhibition to confirm mechanistic specificity.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data of this compound across different experimental models?
Contradictions in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from model-specific variables:
- Dose dependency : Perform dose-response assays (e.g., 0.1–50 µM) to identify therapeutic windows.
- Cell-type specificity : Compare results across epithelial, immune, and cancer cell lines.
- Endpoint selection : Use multi-omics approaches (transcriptomics, metabolomics) to distinguish primary targets from secondary effects . Cross-validate findings with genetic knockouts (e.g., TLR2⁻/⁻ cells) to isolate pathway interactions .
Q. What strategies optimize the in vitro enzymatic synthesis of this compound to improve yield and scalability?
Key methodological advancements include:
- Enzyme engineering : Optimize IkaA’s substrate specificity via directed evolution to reduce off-pathway products.
- Cofactor regeneration : Supplement NADPH or ATP recycling systems to sustain IkaB/IkaC activity.
- Modular design : Decouple biosynthesis into discrete modules (tetramic acid formation, cyclization) to fine-tune reaction conditions . Monitor intermediates via LC-MS and adjust pH/temperature to stabilize enzyme activity during scale-up.
Q. Methodological Design & Data Analysis
Q. How should researchers design experiments to evaluate this compound's dual antibiotic and anti-leukemic properties without confounding results?
- Dual-activity assays : Use separate assays for bacterial growth inhibition (e.g., MIC against Streptomyces) and leukemia cell apoptosis (e.g., Annexin V/PI staining).
- Control for off-target effects : Include structurally related macrolactams (e.g., dihydromaltophilin) as negative controls.
- Statistical rigor : Apply ANOVA with post-hoc tests to differentiate dose-dependent effects across models .
Q. What analytical techniques are essential for characterizing this compound's structural integrity and purity in synthetic studies?
- NMR spectroscopy : Confirm stereochemistry (e.g., ¹³C-NMR for carbocycle conformation).
- High-resolution mass spectrometry (HR-MS) : Verify molecular mass (±5 ppm error).
- HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water gradients . Report retention times and spectral data in supplementary materials for reproducibility.
Q. Ethical & Reporting Standards
Q. How can researchers ensure compliance with ethical guidelines when studying this compound's cytotoxicity in human-derived cell lines?
- Obtain institutional approval for biosafety (e.g., BSL-2 for primary cells).
- Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design .
- Disclose cell-line sources (e.g., ATCC) and passage numbers in methods sections to mitigate batch variability .
Q. What are the best practices for reporting negative or inconclusive results in this compound research?
- Use the "Results" section to objectively describe data, even if non-significant.
- Discuss limitations (e.g., enzyme instability, model relevance) in the "Discussion" to guide future studies.
- Follow journal-specific guidelines (e.g., Pharmaceutical Research) for statistical reporting, including exact p-values and confidence intervals .
Properties
CAS No. |
36531-78-9 |
---|---|
Molecular Formula |
C29H38N2O4 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(3E,5S,7R,8R,10R,11R,12S,15R,16S,18Z,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.07,15.08,12]octacosa-1,3,13,18-tetraene-20,27,28-trione |
InChI |
InChI=1S/C29H38N2O4/c1-3-18-16(2)14-22-20(18)10-11-21-19-6-4-8-26(33)30-13-5-7-24-28(34)27(29(35)31-24)25(32)12-9-17(19)15-23(21)22/h4,8-12,16-24,32H,3,5-7,13-15H2,1-2H3,(H,30,33)(H,31,35)/b8-4-,12-9+,27-25?/t16-,17-,18-,19+,20+,21-,22+,23+,24+/m1/s1 |
InChI Key |
GHXZHWYUSAWISC-MCWNPEBCSA-N |
SMILES |
CCC1C(CC2C1C=CC3C2CC4C3CC=CC(=O)NCCCC5C(=O)C(=C(C=C4)O)C(=O)N5)C |
Isomeric SMILES |
CC[C@@H]1[C@@H](C[C@H]2[C@H]1C=C[C@H]3[C@@H]2C[C@@H]\4[C@@H]3C/C=C\C(=O)NCCC[C@H]5C(=O)C(=C(/C=C4)O)C(=O)N5)C |
Canonical SMILES |
CCC1C(CC2C1C=CC3C2CC4C3CC=CC(=O)NCCCC5C(=O)C(=C(C=C4)O)C(=O)N5)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
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